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molecular formula C13H15NO4 B8247704 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester

1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester

Cat. No. B8247704
M. Wt: 249.26 g/mol
InChI Key: UHFHTXVNJRDLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08906930B2

Procedure details

10 g of ethyl 4-nitrophenylacetate are dissolved in 100 ml of DMF, added dropwise to a suspension of 4.97 g of sodium hydride in 20 ml of DMF with ice-cooling and stirred for 30 min. 6.6 ml of 1,3-dibromopropane are subsequently added, and the mixture is stirred at 23° C. for 12 h. The reaction mixture is subsequently stirred into a mixture of 100 ml of 1 N hydrochloric acid and 200 g of ice. The mixture is washed four times with 100 ml of ethyl acetate each time, the combined organic phases once with 100 ml of sodium chloride solution, dried over sodium sulfate and, after filtration, evaporated to dryness in vacuo. The residue is purified by column chromatography (reversed phase). Yield: 5.5 g (46%) of ethyl 1-(4-nitrophenyl)cyclobutanecarboxylate; LC-MS retention time: 2.21 min (“nonpolar” gradient);
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].[H-].[Na+].Br[CH2:19][CH2:20][CH2:21]Br.Cl>CN(C=O)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]2([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:21][CH2:20][CH2:19]2)=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.97 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
6.6 mL
Type
reactant
Smiles
BrCCCBr
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture is stirred at 23° C. for 12 h
Duration
12 h
WASH
Type
WASH
Details
The mixture is washed four times with 100 ml of ethyl acetate each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases once with 100 ml of sodium chloride solution, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (reversed phase)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1(CCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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